molecular formula C18H16N2O2 B11362117 N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362117
M. Wt: 292.3 g/mol
InChI Key: SUSVCQIOQUBZHF-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl and methylphenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in solvents such as ethanol or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzyl or methylphenyl rings.

Scientific Research Applications

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-hydroxy-1-(4-methylphenyl)-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-(1-fluoro-2-methylpropenyl)imidazole
  • N-(4-bromophenyl)-2-chlorobenzamide

Uniqueness

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, which can be leveraged in research and industrial applications.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-benzyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-11-16(20-22-17)18(21)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)

InChI Key

SUSVCQIOQUBZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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